3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride
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Overview
Description
3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate with hydrochloric acid to yield the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . They are investigated for their roles as analgesics, anesthetics, and antipsychotics . Additionally, in the industry, piperidine derivatives are used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters . This interaction can lead to various pharmacological effects, such as analgesia or sedation . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
3-(4-Phenylpiperidin-2-yl)cyclohexanone hydrochloride can be compared with other similar compounds, such as 4-phenylpiperidine and 2-phenylpiperidine . These compounds share the piperidine core structure but differ in the position and nature of substituents on the piperidine ring . The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and pharmacological properties .
Properties
Molecular Formula |
C17H24ClNO |
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Molecular Weight |
293.8 g/mol |
IUPAC Name |
3-(4-phenylpiperidin-2-yl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-8-4-7-15(11-16)17-12-14(9-10-18-17)13-5-2-1-3-6-13;/h1-3,5-6,14-15,17-18H,4,7-12H2;1H |
InChI Key |
NKBMRKSKXBMNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2CC(CCN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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